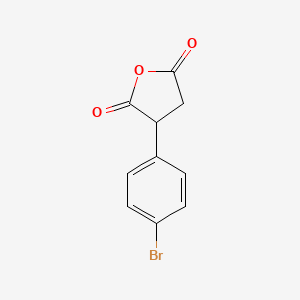
(5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that features a bromofuran ring, a thiazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:
Formation of the Bromofuran Ring: The bromofuran ring can be synthesized by brominating furan using bromine in the presence of a catalyst.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with methyl iodide.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol.
Coupling Reactions: The bromofuran, thiazole, and piperazine rings are then coupled together using appropriate coupling agents and reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, (5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride can be used to study the interactions between different biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The bromofuran ring can interact with aromatic residues in proteins, while the thiazole and piperazine rings can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- (5-Iodofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- (5-Fluorofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
Uniqueness
What sets (5-Bromofuran-2-yl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride apart from similar compounds is the presence of the bromine atom in the furan ring. This bromine atom can participate in unique halogen bonding interactions, which can enhance the compound’s binding affinity to certain molecular targets. Additionally, the combination of the bromofuran, thiazole, and piperazine rings provides a unique scaffold that can be further functionalized for various applications.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S.ClH/c1-10-9-21-13(16-10)8-17-4-6-18(7-5-17)14(19)11-2-3-12(15)20-11;/h2-3,9H,4-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNJWNYSBHIJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(O3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2824939.png)
![2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2824940.png)
![1-methyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1H-imidazole](/img/structure/B2824941.png)

![N-[(3,5-difluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2824945.png)
![Tert-butyl 2-chlorosulfonyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2824947.png)

![2-(2,4-Dichlorophenyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1,3,4-oxadiazole](/img/structure/B2824954.png)
![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2824955.png)



